

Synthesis and Characterization of 1-Boc-azetidine-3-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Boc-Azetidine-3-carboxylic acid

Cat. No.: B558616

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **1-Boc-azetidine-3-carboxylic acid**, a key building block in medicinal chemistry and drug development. This document details a common and efficient synthetic route, purification methods, and a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

1-Boc-azetidine-3-carboxylic acid, with the CAS number 142253-55-2, is a protected amino acid derivative that incorporates a strained four-membered azetidine ring.[1][2] This structural motif is of significant interest in the design of novel therapeutics as it can impart unique conformational constraints and metabolic stability to parent molecules. Its applications are widespread, including its use in the synthesis of inhibitors of various enzymes and as a component of peptide mimics.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective reactions in complex synthetic sequences.

Synthesis of 1-Boc-azetidine-3-carboxylic acid

The most prevalent and straightforward synthesis of **1-Boc-azetidine-3-carboxylic acid** involves the protection of the commercially available azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow

Caption: General workflow for the synthesis of **1-Boc-azetidine-3-carboxylic acid**.

Experimental Protocol

This protocol is adapted from a general procedure for the Boc-protection of amino acids.[\[2\]](#)

Materials:

- Azetidine-3-carboxylic acid
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (TEA)
- Methanol (MeOH), anhydrous
- Tetrahydrofuran (THF)

Procedure:

- In a round-bottom flask, dissolve azetidine-3-carboxylic acid (1.0 eq) and triethylamine (2.0 eq) in methanol.
- To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.17 eq) in methanol dropwise over a period of 20 minutes. A mild exotherm may be observed.
- Allow the reaction mixture to stir at room temperature for 18 hours.
- Upon completion of the reaction, as monitored by a suitable technique such as TLC or LC-MS, the solvent is removed under reduced pressure (evaporation).
- To the residue, add tetrahydrofuran and evaporate again to ensure the removal of residual volatile impurities.
- The resulting crude **1-Boc-azetidine-3-carboxylic acid** can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Characterization

A comprehensive characterization of **1-Boc-azetidine-3-carboxylic acid** is crucial to confirm its identity and purity. The following sections detail its physical and spectroscopic properties.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	142253-55-2	[2]
Molecular Formula	C ₉ H ₁₅ NO ₄	[2]
Molecular Weight	201.22 g/mol	[2][3]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	100.1-101.9 °C	[2]
Purity	≥98.0% (by TLC)	

Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
4.00-4.13	m	4H	Azetidine ring protons (CH ₂)	[2]
3.21-3.34	m	1H	Azetidine ring proton (CH)	[2]
1.43	s	9H	Boc group protons (-C(CH ₃) ₃)	[2]
Solvent: CDCl ₃ , Frequency: 400 MHz				

While a specific high-resolution spectrum with a full peak list is not readily available in the cited literature, the expected chemical shifts for the carbon atoms can be predicted based on known values for similar structures.

Chemical Shift (δ) ppm (Expected)	Assignment	Reference
~175-180	Carboxylic acid carbonyl (C=O)	[1]
~155-157	Boc carbonyl (C=O)	[1]
~80	Boc quaternary carbon (-C(CH ₃) ₃)	[1]
~50-55	Azetidine ring carbons (CH ₂)	[4]
~30-35	Azetidine ring carbon (CH)	[4]
~28	Boc methyl carbons (-C(CH ₃) ₃)	[1]

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm ⁻¹) (Expected)	Bond Vibration	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic acid
~1740	C=O stretch	Carboxylic acid
~1690	C=O stretch	Boc carbamate
~1160	C-O stretch	Boc ester

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z (Expected)	Ion
202.1	[M+H] ⁺
224.1	[M+Na] ⁺
146.1	[M - C ₄ H ₈ + H] ⁺ (loss of isobutylene)
102.1	[M - Boc + H] ⁺ (loss of Boc group)

Logical Relationships in Characterization

The characterization of **1-Boc-azetidine-3-carboxylic acid** follows a logical progression to confirm its structure and purity.

Caption: Logical workflow for the characterization and quality control of the final product.

Conclusion

This technical guide provides essential information for the synthesis and comprehensive characterization of **1-Boc-azetidine-3-carboxylic acid**. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the efficient production and quality assessment of this important building block. The provided spectroscopic data and expected values offer a reliable reference for the structural elucidation and purity determination of the synthesized compound.

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